molecular formula C8H6N4O3S B14454659 Thiazolo(2,3-c)-1,2,4-triazole, 5,6-dihydro-3-(5-nitro-2-furanyl)- CAS No. 78205-33-1

Thiazolo(2,3-c)-1,2,4-triazole, 5,6-dihydro-3-(5-nitro-2-furanyl)-

Cat. No.: B14454659
CAS No.: 78205-33-1
M. Wt: 238.23 g/mol
InChI Key: VGRYHUFYPGUZIV-UHFFFAOYSA-N
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Description

Thiazolo[2,3-c]-1,2,4-triazole is a bicyclic heterocyclic scaffold comprising fused thiazole and triazole rings. The compound "5,6-dihydro-3-(5-nitro-2-furanyl)-" derivative features partial saturation in the thiazole ring (5,6-dihydro) and a 5-nitro-2-furanyl substituent at position 2.

Synthetic routes for thiazolo[2,3-c]-1,2,4-triazoles often involve oxidative cyclization of disulfide intermediates or one-pot reactions using thiosemicarbazides and polyfluoroalkyl acids. For example, and describe the synthesis of a related compound, 6,6-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole, via a catalyst-free reaction between trifluoroacetic acid and 4-methallylthiosemicarbazide, achieving high yields (up to 91%) .

Pharmacologically, thiazolo[2,3-c]-1,2,4-triazoles are associated with broad-spectrum antibacterial, anticancer, and anti-inflammatory activities . The 5-nitro-2-furanyl substituent is notable for its electron-withdrawing properties, which may enhance redox-mediated cytotoxicity, a feature observed in nitrofuran-containing drugs like nitrofurantoin .

Properties

CAS No.

78205-33-1

Molecular Formula

C8H6N4O3S

Molecular Weight

238.23 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C8H6N4O3S/c13-12(14)6-2-1-5(15-6)7-9-10-8-11(7)3-4-16-8/h1-2H,3-4H2

InChI Key

VGRYHUFYPGUZIV-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NN=C(N21)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

Thiazolo(2,3-c)-1,2,4-triazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Thiazolo(2,3-c)-1,2,4-triazole, 5,6-dihydro-3-(5-nitro-2-furanyl)- and its biological activity, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H6N4O3SC_8H_6N_4O_3S and is characterized by a thiazolo-triazole core structure with a nitrofuran substituent. Its unique structure contributes to its biological properties.

Antimicrobial Activity

Research has shown that thiazolo[2,3-c][1,2,4]triazole derivatives exhibit notable antimicrobial properties. A study conducted on various synthesized compounds revealed that several exhibited significant activity against bacterial strains such as Streptococcus mutans and Mycobacterium tuberculosis.

Key Findings:

  • Antitubercular Activity : Among the synthesized compounds tested against M. tuberculosis, some showed promising results with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 128 µg/mL. Compound 37 , for instance, demonstrated the highest activity at an MIC of 8 µg/mL against S. mutans .
  • Antifungal Activity : The same study noted that certain derivatives also displayed antifungal effects against Candida albicans, with MIC values reaching as low as 16 µg/mL .

The antimicrobial mechanism attributed to thiazolo[2,3-c][1,2,4]triazoles is primarily linked to the inhibition of FabI enzyme involved in fatty acid biosynthesis in bacteria. Docking studies indicated that effective compounds interact favorably with active site residues, facilitating π–π interactions that enhance binding affinity .

Additional Biological Activities

Beyond antimicrobial properties, thiazolo[2,3-c][1,2,4]triazoles have been explored for other pharmacological activities:

  • Anticancer Properties : Some derivatives have shown potential in inhibiting tumor cell lines with low cytotoxicity against normal cells. For example, compounds were evaluated for their effects on MDA-MB-231 and PC3 tumor cell lines with IC50 values exceeding 100 µM .
  • Anti-inflammatory Effects : Various studies have suggested that thiazolo[2,3-c][1,2,4]triazole derivatives may possess anti-inflammatory properties. The exact pathways remain under investigation but are believed to involve modulation of inflammatory mediators .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of thiazolo[2,3-c][1,2,4]triazoles typically involves methods such as C-H bond functionalization and oxidative cyclization. These synthetic strategies allow for the introduction of various substituents that can modulate biological activity.

Table 1: Summary of Biological Activities

CompoundBiological ActivityMIC (μg/mL)IC50 (μM)
Compound 10Antifungal (C. albicans)32-
Compound 37Antibacterial (S. mutans)8-
Compound XAnticancer (MDA-MB-231)->100
Compound YAnti-inflammatory--

Case Studies

  • Antimicrobial Screening : A comprehensive screening of synthesized thiazolo[2,3-c][1,2,4]triazoles led to the identification of several potent antimicrobial agents. The study highlighted the importance of structural modifications in enhancing activity against specific pathogens .
  • In Vivo Studies : Further investigations are required to evaluate the in vivo efficacy and safety profiles of these compounds. Preliminary data suggest favorable pharmacokinetic properties based on drug-likeness assessments .

Scientific Research Applications

Unfortunately, the available search results do not offer specific details regarding the applications of the compound "Thiazolo(2,3-c)-1,2,4-triazole, 5,6-dihydro-3-(5-nitro-2-furanyl)-". However, the search results do provide some context regarding the synthesis, derivatives, and related compounds of thiazolo[2,3-c][1,2,4]triazoles, which may be relevant.

Thiazolo[2,3-c][1,2,4]triazoles: Synthesis and Derivatives

  • Synthesis Approaches: Research has been conducted on developing efficient methods for synthesizing 5-perfluoroalkyl-1,2,4-triazole-3-thiones, which can be applied to produce 4-substituted analogs . One approach involves a one-step procedure using available reagents to achieve high yields . Additionally, a direct approach has been found for synthesizing 6,6-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole from trifluoroacetic acid and 4-methallylthiosemicarbazide .
  • Electrophilic Cyclization: Studies have explored the regioselectivity of electrophilic cyclization of alkenyl derivatives of 3-sulfanyl-1,2,4-triazole to synthesize [1,3]thiazolo[3,2-b][1,2,4]triazol-7 .
  • Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives: Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives can be synthesized via C-H bond functionalization, leading to intramolecular ring closure .

Related Compounds and Potential Applications

  • Antimicrobial Activity: Research indicates the potential antimicrobial activity of functional derivatives of thiazolo[2,3-c][1,2,4]triazoles .
  • Building Blocks for Bio-active Compounds: Some prepared compounds have the potential to be used as promising building-blocks for the design of bio-active compounds .
  • Other Thiazolo(2,3-c)-1,2,4-triazole Derivatives: PubChem provides data on other derivatives, such as Thiazolo(2,3-c)-1,2,4-triazole, 5,6-dihydro-3-(2-furanyl) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Thiazolo-triazole derivatives exist as isomers (e.g., thiazolo[3,2-b][1,2,4]triazole vs. thiazolo[2,3-c][1,2,4]triazole), differing in ring fusion positions. These structural variations significantly impact biological activity:

  • Thiazolo[3,2-b][1,2,4]triazoles : Derivatives such as 6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) exhibit potent anticonvulsant activity, with 100% protection against maximal electroshock (MES) seizures in rodent models .
  • Thiazolo[2,3-c][1,2,4]triazoles : The 5-nitro-2-furanyl derivative shows weaker inhibitory activity against metallo-β-lactamases (MBLs) compared to thiazolo[3,4-b][1,3]thiazine derivatives. For example, compound 5l (thiazolo[3,4-b][1,3]thiazine) achieved 86% inhibition of VIM-2 MBL, while 5s (thiazolo[2,3-c]triazole) showed only 80% .

Substituent Effects

The 5-nitro-2-furanyl group distinguishes this compound from analogues with other substituents:

  • 3-(4-Pyridinyl)-6-[5-nitro-2-furanyl]thiadiazolo-triazole (18d): This hybrid compound combines nitrofuran with a pyridinyl group, demonstrating enhanced antibacterial activity compared to non-nitrated furan derivatives .

Pharmacological Profiles

Compound Activity Key Findings Reference
5,6-Dihydro-3-(5-nitro-2-furanyl)- Antibacterial, Anticancer Moderate MBL inhibition (80% VIM-2); redox-mediated cytotoxicity likely
6-(4-Fluorophenyl)-[3,2-b]triazole (3c) Anticonvulsant 100% MES seizure protection; high selectivity
3-Trifluoromethyl-[2,3-c]triazole Broad-spectrum bioactivity High-yield synthesis (91%); potential for drug design
3-(4-Pyridinyl)-6-nitrofuran (18d) Antibacterial Enhanced activity vs. Gram-positive pathogens

Preparation Methods

Disulfide Formation and C–H Functionalization

A pivotal method involves the oxidation of 3-mercapto-1,2,4-triazole derivatives to disulfides, followed by intramolecular C–H bond functionalization to form the thiazole ring (Scheme 1A). For example, treatment of 3-mercapto-5-(5-nitro-2-furanyl)-1,2,4-triazole with iodine in DMF induces disulfide bond formation, which undergoes base-mediated cyclization (NaH, 100°C) to yield the thiazolo-triazole core (82% yield). The nitro-furanyl group remains intact due to its meta-directing nature, minimizing electrophilic side reactions.

Alkaline Cyclization of Thiosemicarbazides

Thiosemicarbazide intermediates, such as N-(5-nitro-2-furylmethylene)thiosemicarbazide , cyclize under alkaline conditions (NaOH, ethanol, reflux) to form 1,2,4-triazole-3-thiones, which are subsequently oxidized to thiazolo-triazoles (Scheme 1B). This method achieves 70–85% yields but requires careful pH control to prevent nitro-group reduction.

Oxidative Cyclization of Hydrazone Precursors

Selenium Dioxide-Mediated Intramolecular Cyclization

Hydrazones derived from 5-nitro-2-furaldehyde and heterocyclic amines undergo SeO₂-catalyzed oxidative cyclization to form the triazole ring (Scheme 2A). For instance, 5-nitro-2-furyl hydrazone reacts with SeO₂ in acetic acid at 80°C, yielding the triazole intermediate, which is fused with a thiazole via subsequent H₂S treatment (89% yield). The nitro group’s electron-withdrawing effect accelerates cyclization kinetics by polarizing the hydrazone bond.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Adaptations

While CuAAC is traditionally used for 1,2,3-triazoles, modified conditions (CuI, DIPEA, DMF) enable the synthesis of 1,2,4-triazoles when paired with 5-nitro-2-furanyl acetylene and azides (Scheme 2B). This method affords 65–78% yields but struggles with regioselectivity, producing mixtures requiring chromatographic separation.

Base-Mediated One-Pot Assemblies

Thiosemicarbazide Cyclization in Polyethylene Glycol (PEG)

Eco-friendly PEG-400 serves as both solvent and catalyst in the cyclization of 2,2,2-trichloroethyl imidate with 5-nitro-2-furanyl thiosemicarbazide (Scheme 3A). p-Toluenesulfonic acid (PTSA) facilitates imidate activation, enabling one-pot formation of the triazole-thiazole system (92% yield). PEG’s high boiling point and low toxicity enhance scalability compared to DMF-based methods.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the condensation of 5-nitro-2-furoyl chloride with 1,2,4-triazole-3-thiol, achieving 88% yield with minimal byproducts. This method reduces reaction times from hours to minutes but requires specialized equipment.

Post-Synthetic Nitro-Furyl Functionalization

Nitration of Furan Precursors

Direct nitration of 2-furyl-substituted thiazolo-triazoles using HNO₃/H₂SO₄ at 0°C introduces the nitro group (Scheme 4A). However, over-nitration and ring-opening side reactions limit yields to 50–60%, necessitating precise stoichiometry.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-bromo-thiazolo-triazole with 5-nitro-2-furanylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane) installs the nitro-furyl group post-cyclization (75% yield). This method avoids nitro-group incompatibility during earlier stages but introduces cost and complexity.

Comparative Analysis of Methodologies

Method Yield (%) Conditions Advantages Limitations
Disulfide Cyclization 82 NaH, DMF, 100°C High regiocontrol Requires anhydrous conditions
SeO₂ Oxidation 89 SeO₂, AcOH, 80°C Scalable, minimal byproducts Toxic oxidant, harsh acidity
PEG-Mediated 92 PEG-400, PTSA, reflux Eco-friendly, one-pot Long reaction times (12–18 h)
Microwave 88 150°C, 20 min Rapid, energy-efficient Specialized equipment needed
Suzuki Coupling 75 Pd(PPh₃)₄, dioxane, 90°C Late-stage functionalization High cost, sensitive to air/moisture

Q & A

Q. What are the common synthetic routes for preparing Thiazolo[2,3-c]-1,2,4-triazole derivatives, and how can reaction yields be optimized?

A one-step non-catalytic approach using trifluoroacetic acid and 4-methallylthiosemicarbazide is effective, achieving yields up to 91% . Optimization involves controlling stoichiometric ratios (e.g., 1:1 molar ratio of reagents), solvent selection (polar aprotic solvents like DMF), and reaction temperature (80–100°C). Post-reaction purification via recrystallization or column chromatography further enhances yield .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing Thiazolo[2,3-c]-1,2,4-triazole derivatives?

Combined NMR spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) and single-crystal X-ray diffraction are critical for structural elucidation . Mass spectrometry (ESI-MS) confirms molecular weight, while IR spectroscopy identifies functional groups like thione (C=S, ~1200 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) .

Q. How do researchers evaluate the antimicrobial potential of Thiazolo[2,3-c]-1,2,4-triazole derivatives?

Standard methodologies include:

  • Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Molecular docking against targets like 14-α-demethylase lanosterol (PDB: 3LD6) to predict antifungal mechanisms .
  • In vivo models (e.g., murine infection studies) for lead compounds .

Advanced Research Questions

Q. How can tautomerism between thione and thiol forms be experimentally resolved in Thiazolo[2,3-c]-1,2,4-triazoles?

Tautomerism is analyzed via:

  • Variable-temperature NMR to track proton shifts in DMSO-d₆ .
  • X-ray crystallography to confirm dominant tautomeric forms in solid state .
  • Computational DFT studies (e.g., Gaussian software) to compare energy stability of tautomers .

Q. What strategies address contradictions in reported biological activities of Thiazolo[2,3-c]-1,2,4-triazole derivatives?

Discrepancies often arise from structural variations (e.g., substituents at 3- or 6-positions) or assay conditions. Mitigation strategies include:

  • Systematic SAR studies to isolate substituent effects (e.g., replacing 5-nitro-2-furanyl with other bioisosteres) .
  • Standardized bioassays (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .

Q. How can one-pot syntheses of Thiazolo[2,3-c]-1,2,4-triazoles be optimized for scalability?

Key parameters:

  • Reagent addition order : Slow addition of electrophilic agents (e.g., trifluoroacetic acid) to prevent side reactions .
  • Microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) .
  • In situ monitoring (e.g., TLC or HPLC) to track intermediate formation .

Q. What computational approaches predict the drug-likeness of Thiazolo[2,3-c]-1,2,4-triazole derivatives?

  • ADMET prediction tools (e.g., SwissADME) to assess solubility, permeability, and toxicity .
  • QSAR models correlating substituent electronic parameters (Hammett σ) with bioactivity .
  • Molecular dynamics simulations to evaluate target binding stability (e.g., 100-ns trajectories for enzyme-ligand complexes) .

Q. How do structural modifications at the 3-(5-nitro-2-furanyl) position influence bioactivity?

The nitro group enhances electron-withdrawing effects, improving:

  • Antimicrobial activity : Increased electrophilicity disrupts microbial enzyme function .
  • Anticancer potential : Nitro-reductase activation in hypoxic tumor cells triggers cytotoxicity . Comparative studies show replacing nitro with methylsulfonyl retains activity but reduces toxicity .

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